2-Chloro-1-isopropoxy-4-nitrobenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-chloro-4-nitro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 |
InChI Key |
YFUKYMOLGMHASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Contextualization Within Halogenated Nitroaromatic Compounds
Halogenated nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more halogen atoms and at least one nitro group attached to an aromatic ring. These compounds are of significant interest in organic synthesis due to the electronic properties conferred by their functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). libretexts.org The halogen atom, typically chlorine or bromine, serves as a good leaving group in these SNAr reactions. libretexts.org
2-Chloro-1-isopropoxy-4-nitrobenzene fits within this class, with the isopropoxy group adding another layer of complexity and potential for synthetic manipulation. The presence of the nitro group in the para position relative to the isopropoxy group, and ortho to the chlorine, significantly influences the molecule's reactivity. This specific arrangement of substituents makes the chloro group susceptible to displacement by nucleophiles, a key feature exploited in its application as a synthetic building block.
Significance As a Foundational Precursor and Building Block in Advanced Synthesis
The utility of 2-Chloro-1-isopropoxy-4-nitrobenzene as a foundational precursor stems from the reactivity of its chloro and nitro groups. The electron-withdrawing nature of the nitro group facilitates the displacement of the chlorine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups at this position, paving the way for the synthesis of a wide range of more complex molecules.
Furthermore, the nitro group itself can be readily transformed into other functional groups. A common and highly valuable transformation is the reduction of the nitro group to an amino group (-NH2). This conversion is a critical step in the synthesis of many dyes, pharmaceuticals, and agrochemicals. The resulting aniline (B41778) derivative can then undergo a plethora of further reactions, such as diazotization to form diazonium salts, which are themselves versatile intermediates.
While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of interest in various fields. For instance, related chloronitrobenzene derivatives are crucial intermediates in the production of herbicides, dyes, and pharmaceuticals. nih.gov The isopropoxy group can influence the solubility and biological activity of the final products.
Overview of Key Research Avenues for Nitrobenzenes with Diverse Substituents
De Novo Synthetic Routes from Aromatic Precursors
The construction of the this compound scaffold can be achieved through several strategic pathways starting from simpler aromatic precursors. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Key strategies involve the sequential introduction of the nitro, chloro, and isopropoxy groups onto a benzene ring.
A primary method for synthesizing the target compound involves the regioselective nitration of a pre-functionalized benzene ring. Starting with 1-chloro-2-isopropoxybenzene, the introduction of a nitro group is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents are crucial for achieving the desired 4-nitro isomer.
The isopropoxy group (-OCH(CH₃)₂) is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. The chloro group (-Cl) is a deactivating, yet also ortho, para-directing group. When both are present, the powerful activating effect of the isopropoxy group dominates the reaction's regioselectivity. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed primarily to the positions ortho and para to the isopropoxy group. Since the position para to the isopropoxy group is vacant, it is the sterically and electronically preferred site of nitration.
The standard nitration protocol involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. frontiersin.org
Reaction Scheme: Starting Material: 1-Chloro-2-isopropoxybenzene Reagents: HNO₃ / H₂SO₄ Product: this compound
The reaction yields are typically high for the para-nitro product due to the strong directing effect of the ether group. youtube.com
An alternative de novo route involves the targeted halogenation of a nitro-substituted ether. This approach begins with 1-isopropoxy-4-nitrobenzene, which can be synthesized from 4-nitrophenol. The subsequent step is the selective introduction of a chlorine atom at the C-2 position.
Similar to the nitration strategy, the regiochemical outcome of the halogenation is governed by the directing effects of the existing substituents. The isopropoxy group is an ortho, para-director, while the nitro group (-NO₂) is a strong deactivating, meta-directing group. In this case, the para position relative to the isopropoxy group is already occupied by the nitro group. Therefore, the activating isopropoxy group directs the incoming electrophilic chlorine to its ortho positions (C-2 and C-6). The nitro group, being a meta-director, also directs to the C-2 and C-6 positions relative to its own location, thus reinforcing the regioselectivity.
Electrophilic chlorination can be achieved using various reagents, such as chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or N-Chlorosuccinimide (NCS), which provides a milder reaction condition.
Reaction Scheme: Starting Material: 1-Isopropoxy-4-nitrobenzene chemicalbook.comchemscene.com Reagents: Cl₂/FeCl₃ or N-Chlorosuccinimide (NCS) Product: this compound
Perhaps one of the most common and efficient methods for preparing this compound is the Williamson ether synthesis. This route starts with a commercially available or readily synthesized phenolic intermediate, 2-chloro-4-nitrophenol (B164951).
The synthesis proceeds in two main steps:
Deprotonation: The acidic phenolic proton of 2-chloro-4-nitrophenol is removed by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding sodium or potassium 2-chloro-4-nitrophenoxide.
Nucleophilic Substitution: The resulting phenoxide ion, a potent nucleophile, attacks an isopropyl electrophile, typically 2-bromopropane (B125204) or 2-iodopropane. This Sₙ2 reaction displaces the halide, forming the ether linkage and yielding the final product, this compound.
This method is highly effective due to the high nucleophilicity of the phenoxide and the efficient displacement of the halide from the secondary carbon of the isopropyl group.
Reaction Scheme: Starting Material: 2-Chloro-4-nitrophenol Reagents: 1. Base (e.g., K₂CO₃, NaOH) 2. Isopropyl halide (e.g., CH₃CH(Br)CH₃) Solvent: A polar aprotic solvent like acetone (B3395972) or DMF Product: this compound
Functional Group Interconversions and Manipulations for Scaffold Derivatization
The presence of multiple functional groups on the this compound ring allows for a rich variety of subsequent chemical modifications. The nitro and chloro groups are particularly amenable to transformations, enabling the synthesis of a diverse library of related structures.
The nitro group is readily reduced to a primary amine (-NH₂), yielding 4-amino-2-chloro-1-isopropoxybenzene. This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative is a versatile precursor for dyes, pharmaceuticals, and other fine chemicals. A wide range of reducing agents can accomplish this conversion chemoselectively, leaving the chloro and isopropoxy groups intact. wikipedia.orgcommonorganicchemistry.com
Common methods include:
Catalytic Hydrogenation: This is often the method of choice for clean and high-yielding reductions. commonorganicchemistry.com Hydrogen gas (H₂) is used with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. Raney Nickel may be preferred in cases where dehalogenation is a concern. commonorganicchemistry.com
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.comscispace.com The reaction of tin(II) chloride (SnCl₂) is particularly mild and selective. commonorganicchemistry.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction, often in aqueous or alcoholic solutions. commonorganicchemistry.com
The following table summarizes common conditions for this transformation.
| Reagent System | Typical Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol, RT, 1-5 atm H₂ | 4-Amino-2-chloro-1-isopropoxybenzene | Highly efficient; risk of dehalogenation with prolonged reaction or high catalyst loading. commonorganicchemistry.com |
| H₂ / Raney Nickel | Ethanol, RT-50°C, H₂ pressure | 4-Amino-2-chloro-1-isopropoxybenzene | Often preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | 4-Amino-2-chloro-1-isopropoxybenzene | Classic, cost-effective industrial method. commonorganicchemistry.com |
| SnCl₂ / HCl | Ethanol or Ethyl Acetate, RT-Reflux | 4-Amino-2-chloro-1-isopropoxybenzene | Mild conditions, good for laboratory scale with high chemoselectivity. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol, Reflux | 4-Amino-2-chloro-1-isopropoxybenzene | Useful alternative when acidic or catalytic methods are incompatible. |
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is significantly enhanced by the presence of the strong electron-withdrawing nitro group located para to the chlorine. vedantu.com The nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. chegg.comstackexchange.com
This allows for the displacement of the chloro group by a variety of nucleophiles, providing a powerful tool for derivatization.
Displacement by O-Nucleophiles: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (B1231860) (CH₃ONa) can displace the chloride to form the corresponding phenol (B47542) (2-hydroxy-1-isopropoxy-4-nitrobenzene) or anisole (B1667542) derivative (2-methoxy-1-isopropoxy-4-nitrobenzene), respectively. These reactions typically require heat.
Displacement by N-Nucleophiles: Ammonia (B1221849) (NH₃) or various primary and secondary amines can act as nucleophiles to replace the chlorine atom, leading to the formation of substituted aniline derivatives. For example, reaction with ammonia would yield 1-isopropoxy-4-nitro-2-aminobenzene.
The following table illustrates potential derivatizations through this pathway.
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-1-isopropoxy-4-nitrobenzene |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-isopropoxy-4-nitrobenzene |
| Ammonia | Aqueous Ammonia (NH₃) | 1-Isopropoxy-4-nitrobenzen-2-amine |
| Primary Amine | Methylamine (CH₃NH₂) | N-Methyl-1-isopropoxy-4-nitrobenzen-2-amine |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-1-isopropoxy-4-nitrobenzen-2-amine |
Modifications of the Isopropoxy Moiety
The isopropoxy group in this compound is generally stable under various synthetic conditions. However, modifications can be achieved, primarily through ether cleavage, which can be a route to new functional groups at that position.
Research Findings:
While direct modification of the isopropoxy group without cleaving the ether linkage is not a commonly reported strategy for this specific molecule, the ether bond's stability is a key consideration in reactions targeting other parts of the molecule, such as the reduction of the nitro group. The ether linkage is generally resistant to many reducing agents used for nitro group transformations, such as catalytic hydrogenation with palladium on carbon (Pd/C) or iron in acidic media. commonorganicchemistry.com
However, under harsh conditions, such as with strong acids like hydrobromic or hydroiodic acid, the isopropoxy group can be cleaved to yield the corresponding phenol. This reaction opens a pathway to introduce a variety of other functional groups by subsequent reactions at the phenolic hydroxyl group.
Potential Modifications via Ether Cleavage:
| Reagent | Product |
| HBr/HI | 2-Chloro-4-nitrophenol |
| BBr₃ | 2-Chloro-4-nitrophenol |
These reactions provide a versatile handle for further derivatization, allowing for the synthesis of a library of compounds from a common intermediate.
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable to future research)
The development of chiral analogs of this compound is a potential area for future research, particularly for applications in pharmaceuticals or materials science where stereochemistry can play a crucial role. While there are no specific reports on the stereoselective synthesis of this particular compound, existing methodologies for creating chiral molecules can be adapted.
Key Strategies for Introducing Chirality:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as a chiral propylene (B89431) oxide to introduce a stereocenter on the isopropoxy group, is a viable strategy.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For instance, asymmetric etherification reactions to form the isopropoxy group could be explored. Recent advances in the NHC-catalyzed atroposelective esterification of prochiral dialdehydes have led to the successful construction of enantioenriched axially chiral diaryl ethers, a strategy that could potentially be adapted to create atropisomers of related structures. rsc.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereoselective formation of a new chiral center. The auxiliary can then be removed in a subsequent step.
These approaches offer pathways to synthesize enantiomerically enriched analogs of this compound, which could exhibit unique biological activities or material properties.
Flow Chemistry and Microreactor Technologies in the Synthesis of Substituted Nitrobenzenes
The synthesis of nitroaromatic compounds, including this compound, often involves highly exothermic nitration reactions. nih.gov Traditional batch processing of such reactions poses significant safety risks due to potential thermal runaways. Flow chemistry, utilizing microreactors, offers a safer and more efficient alternative. mdpi.comnih.govmdpi.com
Advantages of Flow Chemistry:
Enhanced Safety: The small reaction volumes within microreactors allow for superior heat dissipation, minimizing the risk of explosions. fraunhofer.de Researchers have demonstrated that microreactors can be used to produce explosive materials like nitroglycerine much more safely than in conventional vessels. fraunhofer.de
Improved Efficiency and Selectivity: The high surface-area-to-volume ratio in microreactors leads to enhanced mass and heat transfer, resulting in faster reaction times and often higher selectivity. iranarze.ir
Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. iranarze.ir
Scalability: Scaling up production in a flow system is achieved by "numbering-up" – running multiple microreactors in parallel – which is often more straightforward than scaling up batch reactors. mdpi.com
The application of microreactors has been successfully demonstrated for the nitration of various aromatic compounds, indicating its high potential for the synthesis of this compound. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Protocols
Adopting green chemistry principles is crucial for developing sustainable synthetic routes to this compound. acs.org This involves the use of efficient catalysts, safer solvents, and minimizing waste. nih.gov
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. nih.gov In the context of synthesizing and modifying this compound, catalytic methods are particularly relevant for the reduction of the nitro group to an amine, a common transformation for this class of compounds.
Catalytic Reduction of the Nitro Group:
A variety of catalytic systems have been developed for the chemoselective reduction of nitroarenes to anilines. commonorganicchemistry.comsci-hub.stmasterorganicchemistry.comwikipedia.org
Comparison of Catalytic Systems:
| Catalyst | Reducing Agent | Advantages |
| Pd/C | H₂ | High efficiency, widely used. commonorganicchemistry.com |
| Raney Nickel | H₂ | Useful for substrates sensitive to dehalogenation. commonorganicchemistry.com |
| Fe in acidic media | - | Mild, tolerates other reducible groups. masterorganicchemistry.com |
| SnCl₂ | - | Mild, good for preserving other functional groups. commonorganicchemistry.com |
| Eosin (B541160) Y (photocatalyst) | TEOA | Uses visible light, highly chemoselective. rsc.org |
| Tetrahydroxydiboron (B82485) | H₂O | Metal-free, uses water as solvent and hydrogen source. organic-chemistry.org |
The choice of catalyst and reducing agent can be tailored to the specific substrate to maximize yield and minimize side reactions and environmental impact. rsc.org For instance, photocatalytic methods using eosin Y with triethanolamine (B1662121) (TEOA) as a reducing agent under green LED light have shown quantitative yields for the reduction of nitrobenzenes while preserving other reducible groups. rsc.org A metal-free approach using tetrahydroxydiboron in water also provides an environmentally friendly alternative. organic-chemistry.org
The selection of solvents is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.govacs.org The ideal "green" solvent is non-toxic, derived from renewable resources, and easily recyclable. rsc.org
Greener Solvent Alternatives:
For the synthesis of nitroaromatic compounds, traditional solvents like halogenated hydrocarbons and volatile organic compounds (VOCs) are being replaced by greener alternatives.
| Conventional Solvent | Greener Alternative(s) |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |
| Toluene, Xylene | Volatile methyl siloxanes (VMS) merckmillipore.com |
| Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Polyethylene glycols (PEGs), Glycerol, Ethyl lactate (B86563) merckmillipore.comresearchgate.net |
Water is also an excellent green solvent for many reactions, and its use in biphasic systems can facilitate catalyst recycling. rsc.org The principle of "no solvent is the best solvent" can sometimes be achieved through solvent-free reaction conditions. rsc.org
Waste minimization is a core principle of green chemistry. nih.gov This can be achieved through:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org
Reducing Derivatives: Avoiding the use of protecting groups and other temporary modifications can reduce the number of synthetic steps and waste generation. acs.orgnih.gov
Catalyst Recycling: Using heterogeneous catalysts or biphasic systems that allow for easy separation and reuse of the catalyst. rsc.org
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Detailed Investigations of Nucleophilic Aromatic Substitution (SNAr) at the Aryl Halide Position
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strongly electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.com
Electronic and Steric Effects of the Isopropoxy and Nitro Groups on SNAr Reactivity
The feasibility and rate of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. For a reaction to occur, the ring must be electron-poor, a condition fulfilled by the presence of electron-withdrawing groups (EWGs). wikipedia.org
Nitro Group (-NO₂): The nitro group at the para-position (C4) is a powerful EWG through both inductive (-I) and resonance (-R) effects. Its presence is critical for activating the ring towards nucleophilic attack. It effectively stabilizes the negative charge of the anionic Meisenheimer intermediate through resonance, particularly when positioned ortho or para to the leaving group. pressbooks.pub This stabilization lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction. masterorganicchemistry.com
Isopropoxy Group (-O-iPr): The isopropoxy group at the ortho-position (C1) exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the oxygen atom's electronegativity but electron-donating by resonance (+R) due to the oxygen's lone pairs. The inductive effect of the ortho-isopropoxy group further lowers the electron density at the site of attack (C2), making it more electrophilic and susceptible to the nucleophile.
Steric Effects: The bulky isopropoxy group at the C1 position introduces steric hindrance around the reaction center (C2). This can potentially impede the approach of the nucleophile. The extent of this steric inhibition depends on the size of the attacking nucleophile. rsc.org Studies on similar systems have shown that steric hindrance can significantly reduce reaction rates, especially with bulky nucleophiles. rsc.org
Regioselectivity and Site-Selectivity in SNAr Reactions
In this compound, there are two potential leaving groups: the chloride at C2 and the isopropoxide at C1. However, SNAr reactions exhibit high regioselectivity. The substitution overwhelmingly occurs at the carbon atom bearing the chloro group. This is because the C2 position is strongly activated by the para-nitro group, which can directly stabilize the negative charge of the intermediate through resonance. stackexchange.com Furthermore, halides are generally better leaving groups than alkoxides in SNAr reactions. Therefore, the reaction is highly site-selective for the displacement of the chloride ion.
Kinetic and Thermodynamic Characterization of SNAr Pathways
The SNAr reaction is typically described as a two-step process:
Addition (Rate-Determining Step): The nucleophile attacks the carbon atom (C2) bearing the chlorine, breaking the ring's aromaticity and forming the negatively charged Meisenheimer complex. This step is generally the slowest and thus rate-determining. masterorganicchemistry.com The stability of this intermediate is the key to the reaction's feasibility.
Elimination (Fast Step): The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast.
Recent computational and experimental studies have suggested that while the two-step mechanism is common, some SNAr reactions may proceed through a concerted mechanism, where the bond-formation and bond-breaking occur simultaneously. springernature.com The exact pathway depends on factors like the leaving group, the nucleophile, and the stability of the potential intermediate. For this compound, the strong activation by the nitro group favors the formation of a discrete Meisenheimer complex.
Role of Leaving Group and Nucleophile Characteristics in SNAr Competitions
The efficiency of an SNAr reaction is dependent on both the leaving group's ability to depart and the nucleophile's reactivity.
Leaving Group: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. Consequently, the leaving group ability does not follow the trend seen in SN2 reactions. The typical order of reactivity for halogens in SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Chlorine is a competent leaving group for these reactions.
Nucleophile: The reactivity of the nucleophile is a critical factor. Stronger nucleophiles lead to faster reactions. Nucleophilicity is influenced by several factors, including basicity, polarizability, and the solvent. Common effective nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. youtube.com The choice of nucleophile can also be influenced by steric factors, with smaller nucleophiles being less affected by the steric hindrance from the adjacent isopropoxy group.
Electrophilic Aromatic Substitution (EAS) Potential and Directing Effects
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. wikipedia.org The presence of the nitro group, a powerful deactivator, makes the aromatic ring of this compound significantly less reactive towards electrophiles than benzene itself. pressbooks.pubyoutube.com EAS reactions on this substrate would require harsh conditions and are generally expected to be slow.
The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents:
Isopropoxy Group (-O-iPr): An alkoxy group is a strongly activating, ortho,para-director due to its ability to donate electron density via resonance (+R). libretexts.org It directs incoming electrophiles to positions 2 and 6.
Nitro Group (-NO₂): A nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature (-I, -R). youtube.comorganicchemistrytutor.com It directs incoming electrophiles to positions 2 and 6 relative to itself.
Chloro Group (-Cl): A halogen is a weakly deactivating, ortho,para-director. libretexts.org It directs to positions 1, 3, and 5 relative to itself.
In this compound, the powerful ortho,para-directing effect of the isopropoxy group and the meta-directing effect of the nitro group both strongly favor substitution at the C6 position. The directing effect of the chloro group is weaker and less influential. Therefore, any potential EAS reaction would be highly selective for the C6 position.
Table 1: Summary of Substituent Effects on Reactivity
| Substituent | Effect on SNAr | Effect on EAS | Directing Effect (for EAS) |
|---|---|---|---|
| -NO₂ (at C4) | Strongly Activating | Strongly Deactivating | Meta |
| -O-iPr (at C1) | Weakly Activating (Inductive) | Strongly Activating | Ortho, Para |
| -Cl (at C2) | Leaving Group | Weakly Deactivating | Ortho, Para |
Reactivity of the Nitro Group towards Reduction and Other Transformations
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amine. The reduction of an aromatic nitro compound to its corresponding aniline is a fundamental reaction in organic synthesis.
For a polyfunctional molecule like this compound, chemoselectivity is a key consideration. The goal is to reduce the nitro group without affecting the aryl chloride or the ether linkage. While powerful reducing agents can work, they may also cause unwanted side reactions like hydrodehalogenation (replacement of the chlorine with hydrogen).
Several methods are available for the chemoselective reduction of aromatic nitro groups:
Metals in Acid: Classic methods using iron (Fe) or tin (Sn) in the presence of hydrochloric acid are effective but can be harsh. longdom.org Tin(II) chloride (SnCl₂) offers a milder alternative that often preserves halogen substituents. commonorganicchemistry.com
Catalytic Hydrogenation: This is a clean method, but standard catalysts like Palladium on carbon (Pd/C) can sometimes promote dehalogenation. longdom.orgcommonorganicchemistry.com Using catalysts like Raney Nickel or modified catalytic systems can improve selectivity and prevent the loss of the chlorine atom. commonorganicchemistry.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst is often a mild and selective method.
Modern Reagents: Newer methods have been developed for high chemoselectivity, such as using tetrahydroxydiboron [B₂(OH)₄] or specific oxo-rhenium complexes, which can reduce nitro groups while leaving halogens, esters, and other sensitive groups intact. acs.orgnih.gov
Table 2: Selected Reagents for Chemoselective Nitro Group Reduction
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Fe / HCl or NH₄Cl | Aqueous, heat | Classic method, can be acidic. |
| SnCl₂·2H₂O | Ethanol, reflux | Good for preserving other functional groups, including halogens. commonorganicchemistry.com |
| H₂ / Raney Nickel | Low pressure, room temp. | Often preserves aryl chlorides better than Pd/C. commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Aqueous/alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. |
| B₂(OH)₄ / 4,4'-bipyridine | Room temperature | Metal-free system with excellent chemoselectivity for halogens and other groups. acs.org |
Chemistry of the Isopropoxy Substituent under Various Reaction Conditions
There is a lack of published research specifically investigating the reactivity of the isopropoxy group in this compound under various reaction conditions. General knowledge suggests that ether linkages, such as the isopropoxy group, can be cleaved under strongly acidic conditions, often requiring harsh reagents like hydroiodic or hydrobromic acid. However, the specific conditions and outcomes for this particular molecule have not been documented. Research on the stability of the isopropoxy group during other transformations, such as the reduction of the nitro group or nucleophilic substitution of the chlorine, is also absent from the scientific literature.
Catalyst Development for Specific Transformations Involving this compound
A search of the scientific literature did not yield any studies focused on the development of specific catalysts for transformations involving this compound. While general catalysts for reactions such as nitro group reduction (e.g., Palladium on carbon, Platinum oxide) or nucleophilic aromatic substitution (e.g., phase transfer catalysts) are well-established, their specific application, efficiency, and selectivity for this particular substrate have not been reported. Consequently, no data tables or detailed research findings on catalyst development for this compound can be presented.
Design and Synthesis of Novel Derivatives and Analogs of 2 Chloro 1 Isopropoxy 4 Nitrobenzene
Construction of Complex Organic Architectures Utilizing the Nitrobenzene (B124822) Scaffold
The rigid framework of the nitrobenzene ring is an excellent foundation for building larger, more complex structures such as polycyclic aromatic compounds and macrocyclic systems.
Polycyclic aromatic compounds (PACs), which consist of fused aromatic rings, can be synthesized using precursors derived from 2-Chloro-1-isopropoxy-4-nitrobenzene. google.com A key strategy involves using a related compound, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, as an intermediate in the synthesis of phenanthrenes. nih.gov Phenanthrenes are a class of PACs with applications in materials science. nih.gov This suggests that the 2-chloro-4-nitro-alkoxybenzene scaffold is a viable starting point for building such fused-ring systems. The synthesis can proceed through intramolecular cyclization reactions, where substituents are first added to the benzene (B151609) ring and then induced to form new aromatic rings. nih.gov
For instance, a plausible synthetic route could involve the substitution of the chloro group followed by a series of reactions to build an adjacent ring system, which then undergoes cyclization and aromatization to yield a polycyclic structure. Photocatalyzed reactions, in particular, offer a modern approach to forming the necessary carbon-carbon bonds for ring fusion under mild conditions. nih.gov
Macrocycles, large ring structures containing 12 or more atoms, are of significant interest in medicinal and materials chemistry. nih.govnih.gov The this compound molecule is highly suitable for constructing macrocycles through nucleophilic aromatic substitution (SNAr) reactions. rsc.org The nitro group strongly activates the chlorine atom for displacement by a nucleophile.
A powerful strategy for macrocyclization is the "double SNAr" reaction, where a bis-nucleophile (a molecule with two nucleophilic centers, such as a bis-phenol or bis-amine) reacts with two equivalents of an activated aryl halide. By using a molecule like this compound, it is possible to link two aromatic units together with a flexible or rigid linker, forming a large ring. This method allows for the modular synthesis of a wide array of structurally diverse macrocycles. rsc.org
| Bis-Nucleophile Linker (Nu-L-Nu) | Resulting Macrocycle Type | Potential Properties |
|---|---|---|
| Bis(4-hydroxyphenyl)methane | Phenoxy-linked Macrocycle | Host-guest chemistry, molecular recognition |
| 1,6-Hexanediamine | Amino-linked Macrocycle | Metal chelation, catalytic applications |
| Ethane-1,2-dithiol | Thioether-linked Macrocycle | Redox-active systems, materials science |
| Hydroquinone | Rigid Phenoxy-linked Macrocycle | Supramolecular assembly, sensor development |
Exploration of Heterocyclic Compounds Derived from this compound
A crucial transformation of this compound is the reduction of its nitro group to an amine, yielding 2-chloro-4-isopropoxyaniline. This aniline (B41778) derivative can then be further reduced to form 3-chloro-4-isopropoxy-o-phenylenediamine. This diamine is a key intermediate for synthesizing a variety of fused heterocyclic systems through condensation and cyclization reactions. nih.govnih.gov
Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to heterocyclic synthesis. The o-phenylenediamine (B120857) derivative obtained from this compound is a prime substrate for these reactions.
Benzimidazole (B57391) Synthesis: Condensation of the o-phenylenediamine intermediate with various aldehydes or carboxylic acids is a classic and effective method for creating benzimidazoles. nih.govresearchgate.netencyclopedia.pub Depending on the reaction partner, a wide range of substituents can be introduced at the 2-position of the benzimidazole ring, allowing for the generation of a library of derivatives. nih.gov The synthesis of 2-substituted benzimidazoles from o-phenylenediamines is a well-established protocol in organic chemistry. researchgate.net
Quinoxaline (B1680401) Synthesis: Quinoxalines are another class of heterocycles readily accessible from the o-phenylenediamine intermediate. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of the quinoxaline core. nih.govorganic-chemistry.org Modern methods even allow for a one-pot synthesis starting directly from 2-nitroanilines, where the nitro group is reduced in situ before condensation. nih.govnih.gov
Phenazine (B1670421) Synthesis: Phenazines can be synthesized by the condensation of o-phenylenediamines with o-quinones. nih.gov Alternatively, oxidative dimerization of the o-phenylenediamine intermediate can also yield phenazine structures. acs.org These methods provide access to complex, nitrogen-containing polycyclic systems. rsc.orgacs.org
| Target Heterocycle | Key Intermediate | Typical Reaction Partner | Illustrative Product Sub-structure |
|---|---|---|---|
| Benzimidazole | 3-Chloro-4-isopropoxy-o-phenylenediamine | Aromatic Aldehyd (Ar-CHO) | 2-Aryl-5-chloro-6-isopropoxybenzimidazole |
| Quinoxaline | 3-Chloro-4-isopropoxy-o-phenylenediamine | Benzil (Ph-CO-CO-Ph) | 6-Chloro-7-isopropoxy-2,3-diphenylquinoxaline |
| Phenazine | 3-Chloro-4-isopropoxy-o-phenylenediamine | 1,2-Naphthoquinone | Chloro-isopropoxy-dibenzo[a,c]phenazine |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govnih.gov This reaction is highly applicable to this compound, where the chlorine atom can be substituted with a wide variety of primary or secondary amines. This strategy allows for the synthesis of a diverse library of N-aryl derivatives, which are important scaffolds in medicinal chemistry. The reaction is known to be tolerant of many functional groups, and recent advancements have even demonstrated its use with nitroarenes, making it directly applicable to the target compound. acs.orgrsc.org
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of the this compound ring is dictated by the electronic properties of its three substituents: the isopropoxy, chloro, and nitro groups. Their interplay determines the molecule's behavior in both nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated towards SNAr at the C1 position (bearing the chlorine). This is due to the powerful electron-withdrawing effect of the nitro group at the para position. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, which significantly lowers the activation energy for the substitution of the chloride leaving group. libretexts.orgopenstax.org This makes the C-Cl bond the primary site for reactions with nucleophiles like amines, alkoxides, and thiols.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect (for EAS) |
|---|---|---|---|---|
| -Cl (Chloro) | C2 | -I > +M (Inductive > Mesomeric) | Deactivating | ortho, para |
| -OCH(CH₃)₂ (Isopropoxy) | C1 | +M > -I (Mesomeric > Inductive) | Activating | ortho, para |
| -NO₂ (Nitro) | C4 | -M, -I (Strongly withdrawing) | Strongly Deactivating | meta |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the definitive structural assignment of 2-Chloro-1-isopropoxy-4-nitrobenzene. Both ¹H and ¹³C NMR experiments would be crucial.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region would likely display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The proton on the carbon bearing the isopropoxy group would appear as a multiplet, likely a septet, due to coupling with the six equivalent methyl protons. These methyl protons would, in turn, present as a doublet.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Signals for the six aromatic carbons, the two carbons of the isopropyl group (methine and methyl), would be expected at characteristic chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the isopropoxy group.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation pathways of this compound. The nominal molecular weight of this compound is 215.64 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways could include the loss of the isopropoxy group, the nitro group, or a chlorine atom, leading to characteristic fragment ions. Analysis of these fragments would help to piece together the molecular structure.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Characterization
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of the molecule.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include strong asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). The C-O-C stretching of the ether linkage would also be prominent. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching frequency, would also be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the electronic transitions within the molecule. The presence of the nitrobenzene (B124822) chromophore, which is a conjugated system, would result in strong absorption in the UV region. The position of the maximum absorption wavelength (λmax) would be influenced by the chloro and isopropoxy substituents on the benzene ring. This data would be useful for understanding the extent of electronic conjugation within the molecule.
X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions
Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state.
Analysis of Crystal Packing and Supramolecular Assembly
X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern the supramolecular assembly of the compound in the solid state.
Investigation of Dihedral Angles and Molecular Conformations in the Crystalline State
Crucially, X-ray crystallography would allow for the precise measurement of bond lengths, bond angles, and dihedral angles within the molecule. This would provide an unambiguous determination of the molecular conformation in the crystalline state, including the orientation of the isopropoxy and nitro groups relative to the benzene ring.
Computational and Theoretical Chemistry Studies of 2 Chloro 1 Isopropoxy 4 Nitrobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Detailed Density Functional Theory (DFT) studies specifically for 2-Chloro-1-isopropoxy-4-nitrobenzene are not found in the surveyed literature. Such studies are fundamental for understanding the molecule's electronic behavior. DFT calculations would typically be employed to determine the optimized molecular geometry and to calculate key electronic properties.
A primary focus would be the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (E_gap = E_LUMO - E_HOMO) are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, DFT is used to calculate global reactivity descriptors, which provide insight into the chemical behavior of the molecule. While specific values for this compound are not published, a table of these important descriptors is provided below.
Table 1: Key Global Reactivity Descriptors from DFT
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
Without dedicated studies, the specific values for this compound remain undetermined.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These computational predictions are invaluable for interpreting experimental data and confirming molecular structures. However, published computational spectroscopic analyses for this compound were not identified. Such an analysis would involve calculating the vibrational frequencies and intensities to generate a theoretical IR spectrum and computing the chemical shifts for ¹H and ¹³C nuclei to predict the NMR spectrum.
Computational Modeling of Reaction Pathways and Transition States
The study of reaction mechanisms at a molecular level is a significant application of computational chemistry. This involves modeling the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies, chemists can predict the feasibility and kinetics of various reaction pathways, such as nucleophilic aromatic substitution or reduction of the nitro group. No specific computational studies on the reaction pathways and transition states involving this compound have been published.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable isopropoxy group, MD simulations would be used to explore its conformational landscape and identify the most stable conformers. Additionally, MD simulations can model solvation effects by simulating the molecule in the presence of various solvents, which is critical for understanding its behavior in solution. This specific area of research has not been explored for this compound in the available literature.
Analysis of Aromaticity and Substituent Effects via Computational Metrics
The aromaticity of the benzene (B151609) ring in this compound and the electronic effects of its substituents (chloro, isopropoxy, and nitro groups) could be quantified using various computational metrics. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to assess the degree of aromaticity. Analysis of charge distribution and electrostatic potential maps would reveal the electron-donating or electron-withdrawing nature of the substituents and their influence on the molecule's reactivity sites. Specific computational analyses of these properties for this compound are currently absent from the scientific literature.
Exploration of 2 Chloro 1 Isopropoxy 4 Nitrobenzene in Advanced Materials Science Research
Precursor Role in the Synthesis of Functional Organic Materials with Tunable Electronic and Optical Characteristics
The utility of chlorinated nitroaromatic compounds as precursors for functional organic materials is well-established. researchgate.netmdpi.com These molecules serve as foundational scaffolds that can be chemically modified to create larger, more complex structures with specific electronic and optical properties. The presence of both a chloro and a nitro group on the benzene (B151609) ring of 2-Chloro-1-isopropoxy-4-nitrobenzene offers distinct chemical handles for sequential reactions.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org This allows the chlorine atom to be replaced by various nucleophiles, introducing new functional groups. Subsequently, the nitro group itself can be readily reduced to an amino group (-NH2), which can then undergo a wide range of further reactions, such as diazotization or condensation to form amides, imines, or to build larger conjugated systems.
For instance, related compounds like 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene are used as intermediates in the synthesis of phenanthrenes. researchgate.net These phenanthrene (B1679779) structures are, in turn, utilized to synthesize organic semiconductors and conjugated polymers, materials of significant interest for applications in electronic and optoelectronic devices. researchgate.net This pathway highlights how a substituted chloronitrobenzene can be a critical starting point for materials with desirable electronic properties. The isopropoxy group on the target compound can also influence solubility and the electronic nature of the molecule and its derivatives.
Key Reactive Sites and Potential Transformations:
| Functional Group | Position | Potential Reaction | Resulting Functionality |
|---|---|---|---|
| Chloro (-Cl) | 2 | Nucleophilic Aromatic Substitution (SNAr) | Ether, Amine, Thioether, etc. |
| Nitro (-NO2) | 4 | Reduction | Amine (-NH2) |
Incorporation into Polymer Architectures for Specific Material Properties
While direct evidence of this compound being used as a monomer in polymerization is not prominent in available literature, its derivatives hold clear potential for such applications. After the transformation of its primary functional groups, the resulting molecule can be designed to act as a monomer.
For example, reduction of the nitro group to an amine and subsequent reaction at the chloro position could yield a diamino- or a hydroxy-amino-functionalized monomer. Such monomers are precursors for high-performance polymers like polyimides or polybenzoxazoles, which are known for their thermal stability and mechanical strength.
Furthermore, derivatives of related compounds are known to be building blocks for conjugated polymers. researchgate.net Conjugated polymers are a class of materials with alternating single and double bonds, which exhibit semiconductor properties. By transforming this compound into a molecule with at least two polymerizable sites (e.g., di-boronic acid, di-halide, or di-amine), it could be incorporated into polymer chains through cross-coupling reactions like Suzuki or Stille coupling. The isopropoxy group would remain as a side chain on the polymer, influencing its solubility, processability, and solid-state packing, which are critical parameters for material performance.
Development of Optoelectronic or Photoactive Compounds
The synthesis of optoelectronic or photoactive compounds often relies on building blocks that contain both electron-donating and electron-accepting groups, or "push-pull" systems. The derivative of this compound is an ideal candidate for this purpose.
The synthesis can be envisioned in a two-step process:
Reduction of the Nitro Group: The electron-withdrawing nitro group can be converted into a potent electron-donating amino group.
Nucleophilic Substitution: The chloro group can be substituted with another electron-withdrawing or electron-donating group, or a group that extends the conjugation of the system.
This strategy allows for the creation of a molecule with tailored intramolecular charge-transfer (ICT) characteristics, which is the basis for many photoactive materials, including dyes and nonlinear optical (NLO) materials.
Research on the related compound 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene shows its role as an intermediate for materials used in light-emitting diodes (LEDs). researchgate.net This strongly suggests that the core structure of chloronitrobenzene derivatives can be integrated into molecules designed for optoelectronic applications. The final properties of such compounds can be fine-tuned by the choice of substituents and the extent of the conjugated system built upon the initial scaffold.
Use in the Design of Novel Chemical Sensors or Probes
The design of chemical sensors often involves a receptor unit that selectively binds to an analyte and a signaling unit (fluorophore) that reports the binding event through a change in its optical properties (e.g., fluorescence intensity or color). The structural framework of this compound is suitable for elaboration into such sensory molecules.
The amino group, obtained from the reduction of the nitro group, is a common component in many fluorescent probes and can also serve as a binding site for certain analytes. For example, it can be functionalized to create a chelating unit for metal ions. The rest of the molecule can be built into a fluorophore system, such as a coumarin (B35378) or fluorescein (B123965) derivative. Upon binding of the target analyte to the receptor, the electronic properties of the molecule would be perturbed, leading to a detectable change in the fluorescence signal.
While specific research on using this compound for sensors is not documented, the general principles of sensor design and the reactivity of its functional groups make it a plausible starting material for creating novel chemosensors.
Environmental Fate and Degradation Pathways of 2 Chloro 1 Isopropoxy 4 Nitrobenzene
Microbial Degradation and Biotransformation Studies
Microbial degradation is a key process in the removal of organic pollutants from the environment. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade nitroaromatic and chlorinated aromatic compounds. nih.govnih.gov While specific studies on 2-Chloro-1-isopropoxy-4-nitrobenzene are limited, the degradation pathways can be inferred from research on analogous compounds.
The initial steps in the microbial degradation of chloronitroaromatic compounds often involve either the reduction of the nitro group or the oxidative removal of the nitro or chloro substituent. dtic.mil Aerobic bacteria have evolved several strategies for the metabolism of nitroaromatic compounds. nih.gov These include:
Dioxygenase attack: Incorporation of two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov
Monooxygenase attack: The addition of a single oxygen atom, which can also result in the elimination of the nitro group. nih.gov
Reduction of the nitro group: The nitro group is reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, making the ring susceptible to cleavage. nih.gov
Under anaerobic conditions, the primary transformation is the reduction of the nitro group to an amino group, forming the corresponding chloro-isopropoxy-aniline. nih.gov Several bacterial genera have been implicated in the degradation of chloronitrobenzenes, including Pseudomonas, Rhodococcus, and Diaphorobacter. nih.govnih.gov Fungi, such as Phanerochaete chrysosporium, are also capable of mineralizing a variety of nitroaromatic compounds. nih.gov
The following table outlines potential microbial degradation pathways for this compound.
| Metabolic Condition | Initial Transformation | Key Enzymes/Microorganisms | Resulting Intermediates |
| Aerobic | Oxidative removal of nitro group | Dioxygenases, Monooxygenases (Pseudomonas, Ralstonia) | Chloro-isopropoxy-catechols |
| Aerobic | Reduction of nitro group | Nitroreductases (Pseudomonas) | 2-Chloro-1-isopropoxy-4-aminobenzene |
| Anaerobic | Reduction of nitro group | Nitroreductases (Desulfovibrio, Clostridium) | 2-Chloro-1-isopropoxy-4-aminobenzene |
| Fungal | Mineralization | Ligninolytic enzymes (Phanerochaete chrysosporium) | CO2, H2O, and inorganic ions |
This table is illustrative and based on the degradation pathways of analogous nitroaromatic and chloronitrobenzene compounds.
Methodological Advancements for Monitoring Environmental Concentrations
The effective monitoring of this compound in various environmental matrices is essential for assessing its environmental fate and potential risks. Several analytical techniques have been developed for the detection and quantification of nitroaromatic and chloronitrobenzene compounds in water, soil, and air.
Gas chromatography (GC) coupled with selective detectors is a widely used method for the analysis of these compounds. cdc.gov Detectors such as the electron capture detector (ECD) and the nitrogen-phosphorus detector (NPD) offer high sensitivity for halogenated and nitrogen-containing compounds, respectively. cdc.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that provides both high sensitivity and structural confirmation of the analytes. cdc.gov
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another common method for the analysis of nitroaromatic compounds. cdc.gov For trace-level analysis in water samples, pre-concentration techniques such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) are often employed to enhance detection limits. ajol.info Dispersive liquid-liquid microextraction (DLLME) followed by GC-MS has also been developed as a rapid and sensitive method for determining nitrobenzenes and nitrochlorobenzenes in water. researchgate.net
Recent advancements in analytical instrumentation continue to improve the sensitivity, selectivity, and speed of environmental monitoring for these types of compounds, facilitating a better understanding of their environmental behavior. innovationnewsnetwork.com
The table below summarizes common analytical methods for monitoring compounds structurally related to this compound.
| Analytical Technique | Detector | Environmental Matrix | Key Advantages |
| Gas Chromatography (GC) | Electron Capture (ECD), Nitrogen-Phosphorus (NPD) | Water, Soil, Air | High sensitivity for halogenated and nitrogenous compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Water, Soil, Air | High sensitivity and structural confirmation |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Water | Suitable for less volatile or thermally labile compounds |
| Solid-Phase Microextraction (SPME)-GC | Flame Ionization (FID), Mass Spectrometer | Water | Simple, solvent-free sample preparation |
| Dispersive Liquid-Liquid Microextraction (DLLME)-GC-MS | Mass Spectrometer | Water | Rapid, high enrichment factor |
This table provides an overview of established analytical methods for the detection of analogous compounds.
Future Research Directions and Unexplored Avenues
Catalytic Activation of the Aryl-Halide Bond for Challenging Transformations
The carbon-chlorine (C-Cl) bond in 2-Chloro-1-isopropoxy-4-nitrobenzene presents a significant challenge for synthetic chemists. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in many catalytic cross-coupling reactions due to the high bond dissociation energy of the C-Cl bond. acs.orgwikipedia.org However, the presence of the electron-withdrawing nitro group can facilitate certain transformations. Future research in this area could productively focus on several key strategies:
Advanced Palladium Catalysis: While traditional palladium catalysts may struggle, the development of specialized ligand systems could enable efficient cross-coupling reactions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos has shown success in the challenging Suzuki-Miyaura coupling of nitroarenes. acs.orgnih.gov Future work could involve designing and screening new ligands specifically tailored for the electronic environment of this compound to facilitate reactions like Buchwald-Hartwig amination, etherification, and cyanation. acs.orgnih.gov
Nickel Catalysis: Nickel-based catalytic systems have emerged as a powerful alternative for activating inert C-Cl bonds, often exhibiting different reactivity and selectivity compared to palladium. acs.org Mechanochemical approaches, utilizing piezoelectric materials like BaTiO3 to promote the formation of reactive arylzinc intermediates, could offer a novel, solvent-minimal route for the dechlorination and functionalization of this and similar aryl chlorides. acs.org
Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a mild and efficient method for generating aryl radicals from aryl halides. nih.govacs.org This strategy could be particularly effective for this compound, as the electron-accepting nitro group can stabilize the radical anion intermediate. nih.gov Future research could explore three-component coupling reactions, where the aryl radical generated from the title compound reacts with an olefin and oxygen to rapidly build molecular complexity. acs.org
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst System | Potential Product | Research Focus |
| Suzuki-Miyaura Coupling | Palladium/Specialized Ligands | Isopropoxy-nitro-biphenyl derivatives | Ligand design for enhanced reactivity |
| Buchwald-Hartwig Amination | Palladium/Bulky Phosphines | N-Aryl-isopropoxy-nitroanilines | Catalyst optimization for C-N bond formation |
| Nickel-Catalyzed Cross-Coupling | Nickel/Ligand Complexes | Variously substituted nitroarenes | Exploring alternative catalytic pathways |
| Photoredox C-H Arylation | Organic Dyes/Visible Light | Complex polyaromatic systems | Metal-free C-C bond formation |
Mechanistic Insights into Complex Multistep Reactions
The interplay of the three different substituents on the benzene (B151609) ring of this compound makes it a fascinating subject for mechanistic studies. The isopropoxy group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a strong deactivating group. The chloro group is also an ortho-, para-director but is deactivating. This creates a complex landscape for electrophilic and nucleophilic aromatic substitution reactions.
Future research could aim to unravel the intricate mechanistic details of reactions involving this compound:
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group para to the chlorine atom significantly activates the C-Cl bond towards nucleophilic attack. lumenlearning.comlibretexts.org This makes SNAr a highly probable reaction pathway. Mechanistic studies could investigate the kinetics and intermediates, such as Meisenheimer complexes, formed during these reactions. lumenlearning.comlibretexts.org Recent research has shown that some SNAr reactions may proceed through a concerted or borderline mechanism rather than a classical two-step process, especially with moderately electron-deficient aryl halides. rsc.org Investigating the precise mechanism for this compound with various nucleophiles would be a valuable contribution.
Regioselectivity in Multistep Synthesis: When planning a multi-step synthesis involving this compound or leading to it, the order of substituent introduction is critical. libretexts.orgyoutube.comlibretexts.org For example, the synthesis of this compound from benzene would involve a sequence of Friedel-Crafts alkylation/acylation, nitration, and chlorination, where the directing effects of the existing groups on the ring dictate the position of the incoming substituent at each step. chemical.ai Detailed mechanistic studies, potentially aided by computational chemistry, could provide a deeper understanding of the competing directing effects and allow for more precise control over the synthesis of specific isomers.
Unconventional Reaction Pathways: Research could also explore less common reaction mechanisms. For instance, studies on nucleophilic substitution of hydrogen in nitroarenes have revealed that nucleophilic addition can occur at positions occupied by hydrogen, forming σH adducts as intermediates. researchgate.net Investigating whether such pathways are accessible for this compound could open up new avenues for its functionalization.
Rational Design of Derivatives for Specific Advanced Material Applications
The structural and electronic properties of this compound make it a promising scaffold for the development of new advanced materials. Nitroaromatic compounds are known for their applications as explosives, dyes, and in the synthesis of pharmaceuticals and pesticides. nih.govunpatti.ac.idresearchgate.net By rationally modifying the core structure, novel derivatives with tailored properties could be designed.
Energetic Materials: The nitro group is a key component in many energetic materials. nih.gov While this compound itself is unlikely to be a potent explosive, its derivatives could be. For example, introducing additional nitro groups or other energetic moieties could lead to new melt-cast explosives or high-energy-density materials. chemeurope.com The isopropoxy group could be used to tune the physical properties, such as melting point and sensitivity.
Nonlinear Optical (NLO) Materials: Molecules with a strong electron donor (like the isopropoxy group) and a strong electron acceptor (like the nitro group) connected by a π-conjugated system can exhibit significant NLO properties. Further functionalization of the aromatic ring or replacement of the chloro group with other conjugated systems could lead to the development of new materials for optical applications.
Functional Dyes and Polymers: The chromophoric nature of the nitroaromatic core can be exploited to create new dyes. researchgate.net The chloro and isopropoxy groups offer handles for polymerization or for attachment to other molecules, leading to the creation of functional polymers with specific optical or electronic properties. nih.gov
Table 2: Potential Applications of Designed Derivatives
| Derivative Class | Potential Application | Key Structural Features |
| Polynitrated Derivatives | Energetic Materials | Multiple nitro groups |
| Donor-Acceptor Systems | Nonlinear Optical Materials | Extended π-conjugation |
| Functionalized Anilines | Dyes, Pharmaceuticals | Reduction of the nitro group |
| Polymerized Derivatives | Advanced Polymers | Polymerizable groups attached |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
The fields of organic synthesis and materials discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). iscientific.orgnih.govucla.edu These tools can be powerfully applied to the study of this compound and its derivatives.
Reaction Prediction: ML models, particularly those based on graph neural networks and transformer architectures, are becoming increasingly accurate at predicting the outcomes of chemical reactions. chemeurope.comchemcopilot.comeurekalert.orgprinceton.edu By training these models on large datasets of known reactions, it would be possible to predict the products, yields, and even optimal reaction conditions for transformations involving this compound. This could significantly accelerate the discovery of new reactions and derivatives. For instance, AI could predict the regioselectivity of electrophilic aromatic substitutions on this complex ring system with high accuracy. nih.govresearchgate.net
Computer-Assisted Synthesis Planning (CASP): Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of organic synthesis. microsoft.com AI-powered retrosynthesis tools can analyze a complex target molecule and propose multiple synthetic routes, often uncovering novel and more efficient pathways than those devised by human chemists. chemical.aichemcopilot.comrsc.orgnih.govacs.orgresearchgate.net Such tools could be invaluable for designing efficient syntheses of complex derivatives of this compound for advanced material applications. These platforms can integrate data from millions of reactions to suggest routes that are not only chemically feasible but also consider factors like cost and safety. chemical.airesearchgate.net
Accelerated Discovery of Advanced Materials: By combining AI-driven synthesis planning with computational screening of material properties, it is possible to create a closed-loop discovery process. An AI could propose novel derivatives of this compound, predict their properties (e.g., as energetic materials or NLO chromophores), and then design a synthetic route to the most promising candidates. This integration has the potential to dramatically shorten the timeline for the discovery and development of new advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
